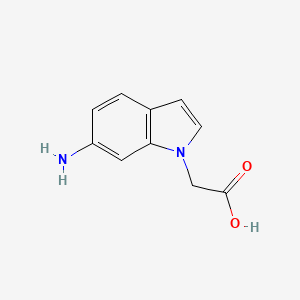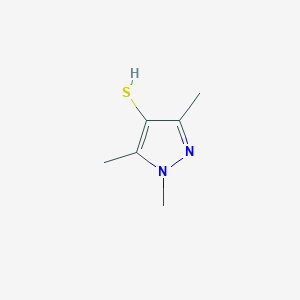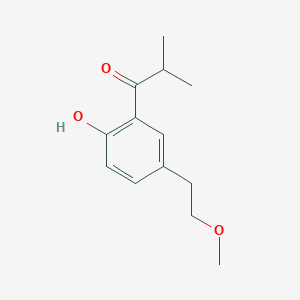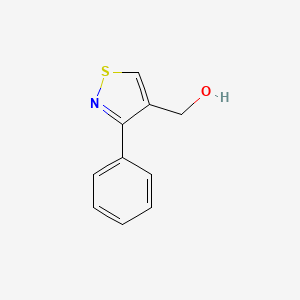
(3-Phenyl-1,2-thiazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenyl-1,2-thiazol-4-yl)methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a phenyl group attached to the thiazole ring, which is further connected to a methanol group. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1,2-thiazol-4-yl)methanol typically involves the reaction of 2-aminothiophenol with α-haloketones under basic conditionsOne common method involves the use of potassium hydroxide in ethanol as a base, with the reaction mixture being stirred at room temperature .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenyl-1,2-thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
Oxidation: Formation of (3-Phenyl-1,2-thiazol-4-yl)aldehyde or (3-Phenyl-1,2-thiazol-4-yl)carboxylic acid.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
(3-Phenyl-1,2-thiazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of (3-Phenyl-1,2-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents. Additionally, the phenyl group can enhance the compound’s binding affinity to specific targets, increasing its potency .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Phenyl-1,3-thiazol-4-yl)methanol
- (4-Phenyl-1,3-thiazol-2-yl)methanol
- (2-Phenyl-1,2-thiazol-4-yl)methanol
Uniqueness
(3-Phenyl-1,2-thiazol-4-yl)methanol is unique due to its specific substitution pattern on the thiazole ring. The position of the phenyl and methanol groups can significantly influence the compound’s chemical reactivity and biological activity. Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C10H9NOS |
|---|---|
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
(3-phenyl-1,2-thiazol-4-yl)methanol |
InChI |
InChI=1S/C10H9NOS/c12-6-9-7-13-11-10(9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 |
Clave InChI |
GYEMMXZJBOCJNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NSC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




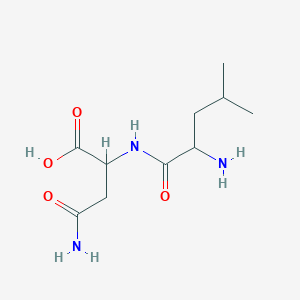

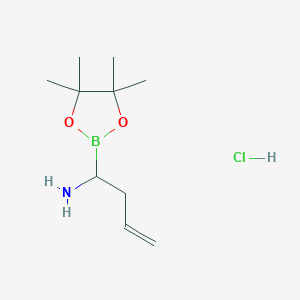

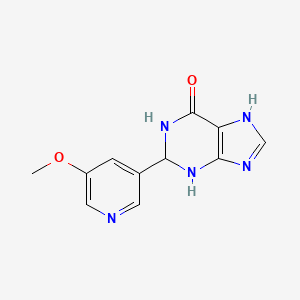

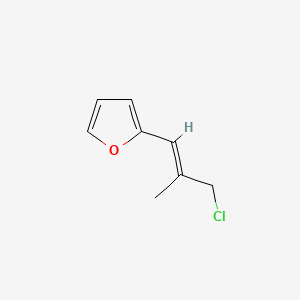
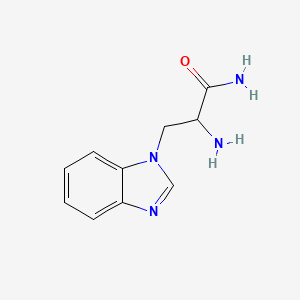
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)
